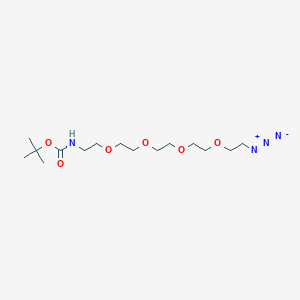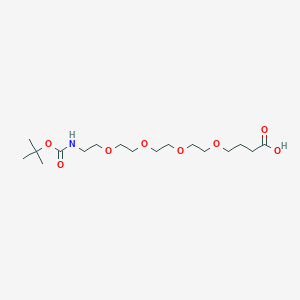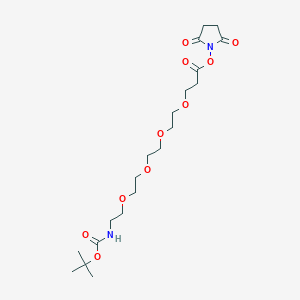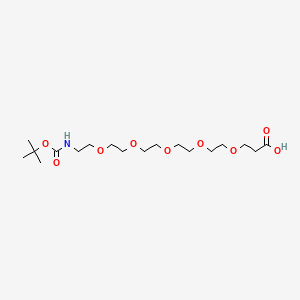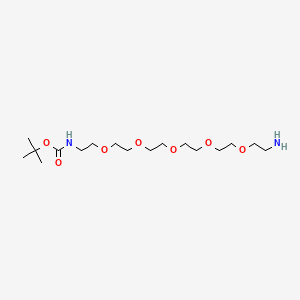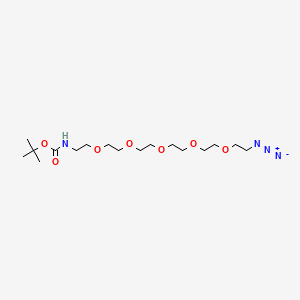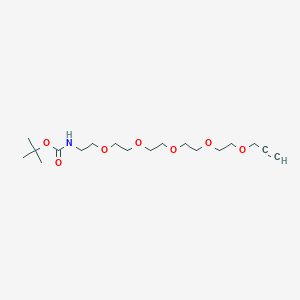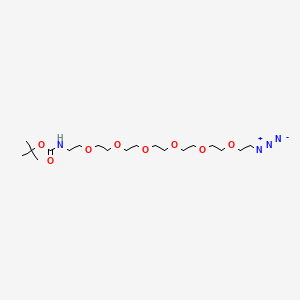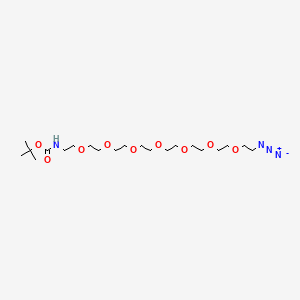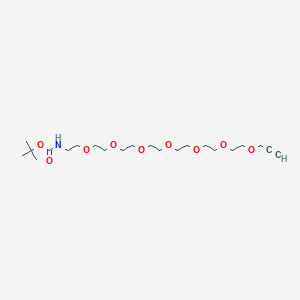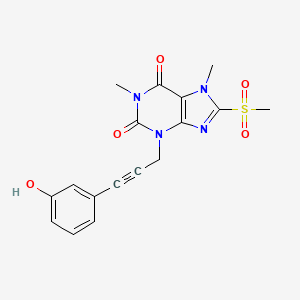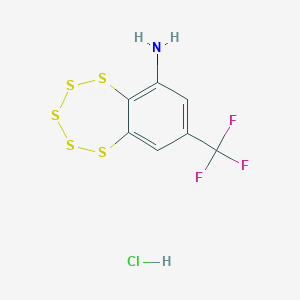
RAD140
Descripción general
Descripción
RAD140 is an investigational selective androgen receptor modulator (SARM) for the treatment of conditions such as muscle wasting and breast cancer.
Aplicaciones Científicas De Investigación
Control de Dopaje
RAD140 es un modulador selectivo del receptor de andrógenos (SARM) que se ha abusado en competiciones deportivas. Su uso está prohibido por la Agencia Mundial Antidopaje (AMA) para los atletas en todo momento {svg_1}. En un estudio, se realizaron seis estudios de excreción de microdosis con cinco voluntarios masculinos adultos cada uno, y las muestras de orina se analizaron mediante LC-HRMS/MS {svg_2}. Los datos presentados ayudarán a una mejor gestión de los resultados de los casos en futuros casos de dopaje que involucren this compound {svg_3}.
Terapia de Reemplazo de Andrógenos
Los moduladores selectivos del receptor de andrógenos (SARM) como this compound se están desarrollando para múltiples aplicaciones, como la terapia de reemplazo de andrógenos {svg_4}. En su mayoría no son esteroideos y varían ampliamente en su estructura {svg_5}.
Tratamiento del Cáncer
Los SARM como this compound también se están desarrollando para el tratamiento del cáncer {svg_6}. En un estudio, this compound exhibió una potente actividad antitumoral en los modelos in vivo de cáncer de mama AR/ER+ tanto como agente único como en combinación con el inhibidor de CDK4/6 palbociclib {svg_7}.
Tratamiento del Deterioro Muscular
Se está investigando this compound por sus posibles beneficios para aumentar la masa muscular y combatir el deterioro muscular {svg_8}. En primates, this compound aumentó ligeramente la masa muscular magra al dirigirse a los receptores de andrógenos en el tejido esquelético {svg_9}.
Tratamiento de la Osteoporosis
This compound también se está investigando por sus posibles beneficios en el tratamiento del desgaste esquelético (osteoporosis) {svg_10}.
Tratamiento del Cáncer de Mama
This compound inhibe el crecimiento de modelos de cáncer de mama positivos para receptores de andrógenos/estrógenos (AR/ER+) con un mecanismo de acción distinto {svg_11}. Representa una nueva generación de agonistas de AR selectivos para tejidos y potencialmente una nueva opción terapéutica para el cáncer de mama AR/ER+ {svg_12}.
Neuroprotección
This compound también se está estudiando por sus efectos neuroprotectores {svg_13}. Se cree que protege las células cerebrales, aunque se necesita más investigación en esta área {svg_14}.
Mecanismo De Acción
Target of Action
RAD140, also known as Testolone or Vosilasarm, is a selective androgen receptor modulator (SARM) that primarily targets androgen receptors (AR) in skeletal muscle tissue . The primary targeted receptors are those in the muscles and bone .
Mode of Action
This compound operates by binding selectively to androgen receptors, triggering a series of cellular events that ultimately lead to increased protein synthesis and muscle hypertrophy . It shows dissociation of effect between tissues in preclinical studies, with agonistic and anabolic effects in muscle, agonistic effects in breast, and partially agonistic or antagonistic effects in the prostate gland and seminal vesicles .
Biochemical Pathways
This activation of AR and suppression of the estrogen receptor (ER) pathway, including the ESR1 gene, were observed with this compound treatment . A subset of AR-repressed genes associated with DNA replication was suppressed with this compound treatment .
Pharmacokinetics
This compound is orally administered . Its elimination half-life is approximately 45-60 hours , which suggests that it remains in the body for a significant period after administration. This long half-life contributes to its bioavailability and allows for less frequent dosing .
Result of Action
This compound exhibits potent antitumor activity in in vivo models of AR/ER+ breast cancer both as a single agent and in combination with the CDK4/6 inhibitor palbociclib . It also leads to substantial tumor growth inhibition in AR/ER+ breast cancer patient-derived xenografts (PDX) . In terms of muscle growth, this compound can increase muscle mass and improve bone health .
Action Environment
Environmental factors such as diet, exercise, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a balanced diet and regular exercise can potentially enhance the muscle-building effects of this compound . .
Análisis Bioquímico
Biochemical Properties
RAD140 plays a significant role in biochemical reactions by selectively binding to androgen receptors in muscle and bone tissues . This binding interaction stimulates anabolic activity, promoting muscle growth and bone density . This compound interacts with various biomolecules, including androgen receptors, which are proteins that mediate the effects of androgens like testosterone . The high selectivity of this compound for these receptors reduces the risk of androgenic side effects commonly associated with traditional steroids .
Cellular Effects
This compound exerts its effects on various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism . In muscle cells, this compound promotes protein synthesis and muscle hypertrophy by activating androgen receptors . This activation leads to increased muscle mass and strength . Additionally, this compound has been shown to protect hippocampal neurons from cell death, indicating potential neuroprotective effects . The compound also affects bone cells by enhancing bone density and strength .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to androgen receptors, which triggers a cascade of cellular events . Upon binding, this compound activates the androgen receptor, leading to the transcription of target genes involved in muscle growth and bone health . This activation results in increased protein synthesis and muscle hypertrophy . This compound also exhibits tissue selectivity, primarily affecting muscle and bone tissues while sparing other tissues like the prostate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound remains stable and effective over extended periods, with significant muscle growth and strength gains observed in animal models . Long-term studies indicate that this compound maintains its anabolic effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to significantly increase lean body mass and bone density without adverse effects . Higher doses may lead to potential side effects such as liver toxicity and suppression of natural testosterone production . It is crucial to determine the optimal dosage to maximize benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . The compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active metabolites . These metabolites contribute to the overall anabolic effects of this compound by enhancing muscle growth and bone density . The metabolic pathways of this compound also involve interactions with androgen receptors, further promoting its anabolic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Once inside the cells, this compound binds to androgen receptors, leading to its accumulation in muscle and bone tissues . This selective distribution ensures that this compound exerts its effects primarily in target tissues, minimizing unwanted side effects in other organs . The compound’s transport and distribution are crucial for its efficacy and safety .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function . This compound is primarily localized in the cytoplasm, where it binds to androgen receptors and initiates signaling pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its target compartments . The subcellular localization of this compound ensures its precise action in promoting muscle growth and bone health .
Propiedades
Número CAS |
1182367-47-0 |
|---|---|
Fórmula molecular |
C20H16ClN5O2 |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
2-chloro-4-[[1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]-2-hydroxypropyl]amino]-3-methylbenzonitrile |
InChI |
InChI=1S/C20H16ClN5O2/c1-11-16(8-7-15(10-23)17(11)21)24-18(12(2)27)20-26-25-19(28-20)14-5-3-13(9-22)4-6-14/h3-8,12,18,24,27H,1-2H3 |
Clave InChI |
XMBUPPIEVAFYHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |
SMILES isomérico |
CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)O |
SMILES canónico |
CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Testolone; RAD140; RAD-140; RAD 140 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Q1: What is the primary mechanism of action of RAD140?
A1: this compound is a selective androgen receptor modulator (SARM). It exerts its effects by binding to the androgen receptor (AR) in a tissue-selective manner. [, , , ] This leads to activation of the AR signaling pathway in specific tissues, such as muscle and bone, while demonstrating attenuated activity in others, like the prostate. [, ]
Q2: How does this compound's activity in breast cancer cells differ from its activity in prostate cancer cells?
A2: While this compound acts as a potent AR agonist in breast cancer cells, it does not induce significant AR activity in prostate cancer cells. [, ] This tissue selectivity is a key characteristic of SARMs and is thought to contribute to their favorable safety profile compared to traditional androgens.
Q3: What is the impact of this compound on ER signaling in AR+/ER+ breast cancer models?
A3: Research suggests that this compound can suppress estrogen receptor (ER) signaling in AR+/ER+ breast cancer models. [, ] This effect is thought to be mediated, at least in part, through AR-mediated downregulation of the ESR1 gene, which encodes ERα. [, ]
Q4: How does this compound affect gene expression in breast cancer cells?
A4: Studies show that this compound treatment induces the expression of AR target genes, such as KLK2, FKBP5, and the tumor suppressor gene ZBTB16, in breast cancer cells. [] Conversely, it leads to the suppression of ER target genes, including progesterone receptor (PR), TFF1, and GREB1. []
Q5: Does this compound impact DNA damage and apoptosis in breast cancer cells?
A5: Evidence suggests that this compound may induce DNA damage and apoptosis in endocrine-resistant breast cancer cells. [] This effect is supported by observations of morphological changes consistent with apoptosis, increased annexin V/PI-positive cells, and elevated levels of cleaved PARP, caspase-3, and caspase-7 proteins. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H23F3N4O2, and its molecular weight is 404.41 g/mol. [, , ]
Q7: Is there spectroscopic data available for this compound?
A7: Yes, mass spectrometric characterization of this compound has been performed, revealing diagnostic product ions under both electrospray ionization (ESI-MS/MS) and electron ionization (EI-MS/MS) conditions. [] This information is valuable for identifying and confirming the presence of this compound in various samples, including those relevant to doping control.
Q8: How is this compound absorbed and metabolized in the body?
A8: this compound is orally bioavailable and exhibits a relatively long half-life in plasma, up to 13 days in horses. [] It undergoes various metabolic transformations, including hydrolysis, hydroxylation, glucuronidation, and sulfation. [, , ]
Q9: What are the main metabolites of this compound detected in urine and plasma?
A9: In horses, unchanged this compound and several metabolites, including glucuronide and sulfate conjugates, have been detected in urine after administration. [, ] The sulfate conjugate showed the longest detection time in hydrolyzed urine (up to 6 days). [] In plasma, this compound itself provided the longest detection time. []
Q10: Does this compound demonstrate AR target engagement in humans?
A10: Preliminary clinical data from a Phase I trial in patients with ER+/HER2- metastatic breast cancer indicate that this compound treatment leads to a decrease in sex hormone-binding globulin (SHBG) and an increase in serum prostate-specific antigen (PSA) levels. [, ] These changes are suggestive of AR target engagement. [, ]
Q11: What is the efficacy of this compound in preclinical models of breast cancer?
A11: this compound has demonstrated potent anti-tumor activity in various preclinical models of AR+/ER+ breast cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). [, ] Notably, its efficacy has been observed in models recapitulating various stages of the disease, including endocrine-resistant tumors. [, , , ]
Q12: Has this compound shown any benefit in combination with other therapies in preclinical models?
A13: Yes, preclinical studies have shown that combining this compound with either CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) results in enhanced anti-tumor efficacy compared to either agent alone. [, ]
Q13: What are the potential adverse effects associated with this compound use?
A14: Although preclinical studies suggest a favorable safety profile for this compound compared to traditional androgens, case reports have linked its use to hepatotoxicity, including drug-induced liver injury (DILI). [, , , ] Other reported adverse effects include myocarditis and tendon rupture. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
